molecular formula C8H11ClN2O2 B11731541 2,3-Dihydro-1,4-benzodioxine-6,7-diamine hydrochloride

2,3-Dihydro-1,4-benzodioxine-6,7-diamine hydrochloride

Cat. No.: B11731541
M. Wt: 202.64 g/mol
InChI Key: OSETUDVGFMOPOM-UHFFFAOYSA-N
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Description

2,3-Dihydro-1,4-benzodioxine-6,7-diamine hydrochloride is a heterocyclic organic compound characterized by its unique structure, which includes a benzodioxine ring fused with a diamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dihydro-1,4-benzodioxine-6,7-diamine hydrochloride typically involves the reaction of 1,4-benzodioxane-6-amine with suitable reagents under controlled conditions. One common method includes the reaction of 1,4-benzodioxane-6-amine with 4-bromobenzenesulfonyl chloride in an aqueous alkaline medium to yield N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-bromobenzenesulfonamide . This intermediate can then be further treated with various alkyl or aralkyl halides using N,N-dimethylformamide as the reaction medium.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

2,3-Dihydro-1,4-benzodioxine-6,7-diamine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can yield amine derivatives or other reduced forms.

    Substitution: The diamine groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like N,N-dimethylformamide, and appropriate catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted benzodioxine derivatives.

Scientific Research Applications

2,3-Dihydro-1,4-benzodioxine-6,7-diamine hydrochloride has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2,3-Dihydro-1,4-benzodioxine-6,7-diamine hydrochloride involves its interaction with various molecular targets. The compound can bind to DNA, proteins, and enzymes, affecting their function and activity . These interactions can lead to changes in cellular processes, making the compound of interest for therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3-Dihydro-1,4-benzodioxine-6,7-diamine hydrochloride is unique due to its specific diamine substitution on the benzodioxine ring. This structural feature imparts distinct chemical and biological properties, differentiating it from other similar compounds.

Properties

Molecular Formula

C8H11ClN2O2

Molecular Weight

202.64 g/mol

IUPAC Name

2,3-dihydro-1,4-benzodioxine-6,7-diamine;hydrochloride

InChI

InChI=1S/C8H10N2O2.ClH/c9-5-3-7-8(4-6(5)10)12-2-1-11-7;/h3-4H,1-2,9-10H2;1H

InChI Key

OSETUDVGFMOPOM-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(O1)C=C(C(=C2)N)N.Cl

Origin of Product

United States

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